molecular formula C9H9NOS B15118696 1-[4-(Furan-3-yl)thiophen-2-yl]methanamine

1-[4-(Furan-3-yl)thiophen-2-yl]methanamine

Cat. No.: B15118696
M. Wt: 179.24 g/mol
InChI Key: VNQQQIFWQCDSID-UHFFFAOYSA-N
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Description

1-[4-(Furan-3-yl)thiophen-2-yl]methanamine is a heterocyclic compound that features both furan and thiophene rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The compound’s unique structure makes it an interesting subject for research in multiple scientific fields.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

[4-(furan-3-yl)thiophen-2-yl]methanamine

InChI

InChI=1S/C9H9NOS/c10-4-9-3-8(6-12-9)7-1-2-11-5-7/h1-3,5-6H,4,10H2

InChI Key

VNQQQIFWQCDSID-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=CSC(=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Furan-3-yl)thiophen-2-yl]methanamine typically involves the formation of the furan and thiophene rings followed by their coupling. One common method is the Paal-Knorr synthesis for the furan ring and the Gewald reaction for the thiophene ring . The final step involves the coupling of these rings through a methanamine linkage under controlled conditions, often using catalysts like palladium or copper.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening methods can optimize reaction conditions, such as temperature, pressure, and solvent choice, to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Furan-3-yl)thiophen-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common, especially on the thiophene ring, using reagents like bromine or iodine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Bromine, iodine, and other halogens.

Major Products:

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced forms of the compound, often leading to the saturation of the rings.

    Substitution: Halogenated derivatives, which can be further functionalized for various applications.

Scientific Research Applications

1-[4-(Furan-3-yl)thiophen-2-yl]methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Furan-3-yl)thiophen-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: 1-[4-(Furan-3-yl)thiophen-2-yl]methanamine is unique due to the combination of both furan and thiophene rings in its structure. This duality provides a versatile platform for further functionalization and exploration in various scientific fields.

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